Octylguanidine

Description

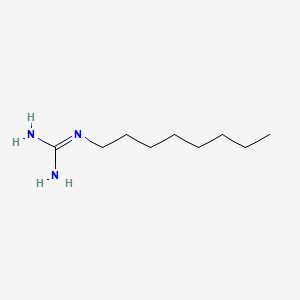

Octylguanidine (C₉H₂₁N₃) is an alkylguanidine derivative comprising an eight-carbon alkyl chain (octyl group) linked to a guanidine moiety. It is notable for its interactions with biological systems, particularly mitochondrial functions, ion transport, and enzyme inhibition. Studies demonstrate its role as a potent inhibitor of plasma membrane ATPase and mitochondrial oxidative phosphorylation in plant roots , as well as its ability to modulate endplate channel currents (EPCs) in neuromuscular junctions . Additionally, this compound exhibits protective effects against mercury-induced renal dysfunction and reperfusion damage in hyperthyroid rat hearts .

Propriétés

Numéro CAS |

3038-42-4 |

|---|---|

Formule moléculaire |

C9H21N3 |

Poids moléculaire |

171.28 g/mol |

Nom IUPAC |

2-octylguanidine |

InChI |

InChI=1S/C9H21N3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |

Clé InChI |

XPYXSZDENRDLKD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C(N)N |

SMILES canonique |

CCCCCCCCN=C(N)N |

Autres numéros CAS |

3038-42-4 |

Numéros CAS associés |

21409-35-8 (sulfate[2:1]) |

Synonymes |

octylguanidine octylguanidine sulfate octylguanidine sulfate (2:1) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Alkylguanidine Compounds

Inhibitory Potency on Enzymatic Activity

The inhibitory effects of alkylguanidines on mitochondrial ATPase and oxidative phosphorylation increase with alkyl chain length. Octylguanidine (C8) is the most potent inhibitor among tested derivatives:

| Compound | Mitochondrial ATPase (IC₅₀, μM) | Oxidative Phosphorylation (IC₅₀, μM) | Plasma Membrane ATPase (IC₅₀, μM) |

|---|---|---|---|

| Methylguanidine (C1) | >500 | Slight stimulation | >500 |

| Ethylguanidine (C2) | >500 | Slight stimulation | >500 |

| This compound (C8) | 50 | 100 | 275 |

Data derived from oat root studies .

Longer alkyl chains enhance lipid solubility, facilitating membrane penetration and binding to hydrophobic enzyme domains. For example, this compound inhibits plasma membrane ATPase only after Triton X-100 pretreatment disrupts membrane integrity, suggesting its action depends on accessibility to intracellular targets . In contrast, shorter-chain derivatives (C1–C3) minimally affect these enzymes .

Effects on Ion Channels

Alkylguanidines exhibit voltage-dependent blocking of endplate channels (EPCs), with mechanisms varying by chain length:

This compound uniquely accelerates both inward and outward EPC decay, distinct from shorter-chain derivatives. This suggests a higher affinity for open-channel states or deeper binding within the channel pore due to its extended hydrophobic tail .

Mitochondrial Interactions

This compound specifically inhibits histone-induced mitochondrial respiration, unlike oligomycin or aurovertin. For example:

- Histone f2a stimulates oxygen consumption in liver mitochondria, which this compound inhibits by >80% .

- Oligomycin-inhibited respiration is partially restored by histones, but this compound-induced inhibition remains irreversible .

This specificity implies this compound targets energy transfer intermediates distinct from those affected by other inhibitors.

Therapeutic Potential

This compound demonstrates unique protective effects:

- Renal Protection : Mitigates mercury-induced mitochondrial damage and renal dysfunction by restoring ATP synthesis and reducing oxidative stress .

- Cardioprotection : Reduces reperfusion injury in hyperthyroid rat hearts by preserving mitochondrial integrity .

Mechanistic Insights and Controversies

Early studies by Hollunger suggested methylguanidine was less potent than guanidine in inhibiting mitochondrial respiration . However, Pressman later demonstrated that monosubstituted alkylguanidines gain potency with increasing chain length, reconciling discrepancies through improved membrane permeability . This compound’s dual role as both an enzyme inhibitor and ion channel modulator underscores its multifunctional nature, likely stemming from its balanced hydrophobicity and charge distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.